molecular formula C8H5BrClNO4 B1518573 Methyl 4-bromo-2-chloro-5-nitrobenzoate CAS No. 1157672-86-0

Methyl 4-bromo-2-chloro-5-nitrobenzoate

Cat. No. B1518573
M. Wt: 294.48 g/mol
InChI Key: XSQLWSLNOTZWAF-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2-chloro-5-nitrobenzoate” is a chemical compound with the molecular formula C8H5BrClNO4 . It is also known by other names such as “2-Bromo-4-chloro-5-nitrobenzoate de méthyle” in French and “Methyl-2-brom-4-chlor-5-nitrobenzoat” in German .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-2-chloro-5-nitrobenzoate” can be represented by the InChI code: 1S/C8H5BrClNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 . The average mass of the molecule is 294.487 Da and the monoisotopic mass is 292.909027 Da .

Scientific Research Applications

Application 1: Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors

  • Summary of the Application : Methyl 4-bromo-2-chloro-5-nitrobenzoate is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
  • Methods of Application or Experimental Procedures : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
  • Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Application 2: Synthesis of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate Esters

  • Summary of the Application : Methyl 4-chloro-2-nitrobenzoate undergoes fluorodenitration in the presence of tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate .
  • Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source, but it involves the reaction of Methyl 4-chloro-2-nitrobenzoate with tetramethylammonium fluoride .
  • Results or Outcomes : The outcome of this reaction is the formation of methyl 4-chloro-2-fluorobenzoate, which is used in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters .

Safety And Hazards

“Methyl 4-bromo-2-chloro-5-nitrobenzoate” is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 4-bromo-2-chloro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQLWSLNOTZWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-chloro-5-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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